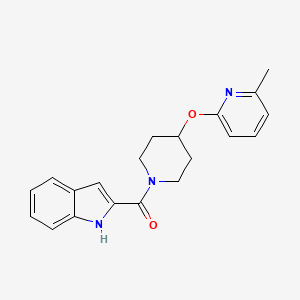
(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone , with the CAS number 1797756-24-1 , represents a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O2, with a molecular weight of 335.4 g/mol . The compound features an indole moiety linked to a piperidine ring via a pyridine ether, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2 |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 1797756-24-1 |
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing pyridine rings have shown improved efficacy against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The presence of hydroxyl groups has been associated with lower IC50 values, enhancing the antiproliferative effects of these compounds .
Table 1: Antiproliferative Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Pyridine Derivative A | HeLa | 0.058 |
| Pyridine Derivative B | A549 | 0.035 |
| Compound (1H-indol-2-yl)(...) | MDA-MB-231 | TBD |
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal properties. Studies on related piperidine derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria. Some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (mg/mL) |
|---|---|---|
| Piperidine Derivative C | S. aureus | 0.0195 |
| Piperidine Derivative D | E. coli | 0.0048 |
| Compound (1H-indol-2-yl)(...) | TBD | TBD |
Structure-Activity Relationship
The biological activity of This compound can be attributed to its unique structural features:
- Indole Moiety : Known for its role in various biological processes, the indole structure may enhance interactions with biological targets.
- Pyridine and Piperidine Rings : These rings contribute to the compound's solubility and ability to penetrate cellular membranes.
- Functional Groups : The presence of hydroxyl or methoxy groups can significantly affect the compound's reactivity and interaction with biological macromolecules.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Anticancer Studies : One study reported that modifications to the piperidine ring increased antiproliferative activity against breast cancer cells, suggesting that structural optimization can lead to more potent derivatives .
- Antimicrobial Research : Another study highlighted the effectiveness of similar piperidine derivatives against multidrug-resistant bacterial strains, emphasizing their potential as lead compounds for antibiotic development .
特性
IUPAC Name |
1H-indol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-5-4-8-19(21-14)25-16-9-11-23(12-10-16)20(24)18-13-15-6-2-3-7-17(15)22-18/h2-8,13,16,22H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQABCWAXKJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














